molecular formula C18H19N3O B4668760 N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide

Cat. No. B4668760
M. Wt: 293.4 g/mol
InChI Key: CQKRUQAURGCMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide, also known as BMN-673, is a PARP inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its unique mechanism of action has made it a subject of interest in cancer research.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. By inhibiting PARP activity, N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has been shown to have a selective effect on cancer cells, sparing normal cells from its cytotoxic effects. The compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

Advantages and Limitations for Lab Experiments

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has several advantages as a research tool, including its potency and selectivity for PARP inhibition. However, its high cost and limited availability may limit its use in some research settings.

Future Directions

Future research on N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide could focus on its potential applications in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies could investigate the potential of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide in other diseases, such as neurodegenerative disorders.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has been extensively studied in preclinical models of cancer, and its potential therapeutic applications have been evaluated in various cancer types. The compound has shown efficacy in inhibiting the growth of cancer cells and sensitizing them to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-6-4-7-14(12-13)18(22)19-11-5-10-17-20-15-8-2-3-9-16(15)21-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRUQAURGCMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.